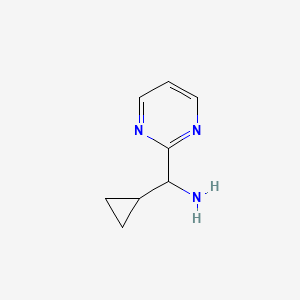
5-Bromo-3-(trifluoromethyl)thiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-3-(Trifluormethyl)thiophen-2-amin ist eine organische Verbindung mit der Summenformel C6H3BrF3NS. Es ist ein heterocyclisches Amin, das einen Thiophenring enthält, der mit einem Bromatom und einer Trifluormethylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Brom-3-(Trifluormethyl)thiophen-2-amin beinhaltet typischerweise die Bromierung von 3-(Trifluormethyl)thiophen, gefolgt von einer Aminierung. Eine übliche Methode ist die Verwendung von N-Bromsuccinimid (NBS) als Bromierungsmittel in Gegenwart eines Katalysators wie Eisen(III)-chlorid. Das bromierte Produkt wird dann einer nukleophilen Substitution mit Ammoniak oder einem Amin unterzogen, um die Aminogruppe einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Reinigung des Endprodukts entscheidend, um seine Qualität und Eignung für verschiedene Anwendungen zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Brom-3-(Trifluormethyl)thiophen-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können das Bromatom in ein Wasserstoffatom umwandeln und so 3-(Trifluormethyl)thiophen-2-amin ergeben.
Substitution: Das Bromatom kann durch andere Nucleophile, wie z. B. Hydroxylgruppen, Alkylgruppen oder Arylgruppen, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu).
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: 3-(Trifluormethyl)thiophen-2-amin.
Substitution: Verschiedene substituierte Thiophene, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
5-Brom-3-(Trifluormethyl)thiophen-2-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, insbesondere bei der Entwicklung von Arzneimitteln und Agrochemikalien.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und anticancerogene Eigenschaften.
Medizin: Es wird geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.
Industrie: Es wird bei der Entwicklung von Materialien mit bestimmten elektronischen und optischen Eigenschaften eingesetzt, wie z. B. leitfähigen Polymeren und organischen Halbleitern.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-3-(Trifluormethyl)thiophen-2-amin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Trifluormethylgruppe kann die Lipophilie der Verbindung erhöhen und so ihre Fähigkeit verbessern, Zellmembranen zu durchqueren und intrazelluläre Zielstrukturen zu erreichen. Das Bromatom kann an der Halogenbindung beteiligt sein und so die Bindungsaffinität der Verbindung zu ihren Zielstrukturen beeinflussen.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(trifluoromethyl)thiophen-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Brom-3-(Trifluormethyl)pyridin-2-amin
- 3-Brom-5-fluor-2-(Trifluormethyl)pyridin
- 3-Amino-2-brom-6-(Trifluormethyl)pyridin
Einzigartigkeit
5-Brom-3-(Trifluormethyl)thiophen-2-amin ist durch das Vorhandensein sowohl eines Bromatoms als auch einer Trifluormethylgruppe am Thiophenring einzigartig. Diese Kombination verleiht ihm besondere elektronische und sterische Eigenschaften, was es zu einem wertvollen Zwischenprodukt in der organischen Synthese und zu einem potenziellen Kandidaten für verschiedene Anwendungen in Forschung und Industrie macht.
Eigenschaften
Molekularformel |
C5H3BrF3NS |
|---|---|
Molekulargewicht |
246.05 g/mol |
IUPAC-Name |
5-bromo-3-(trifluoromethyl)thiophen-2-amine |
InChI |
InChI=1S/C5H3BrF3NS/c6-3-1-2(4(10)11-3)5(7,8)9/h1H,10H2 |
InChI-Schlüssel |
VZKUPKNHOXXELC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1C(F)(F)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


carbohydrazide](/img/structure/B11728118.png)
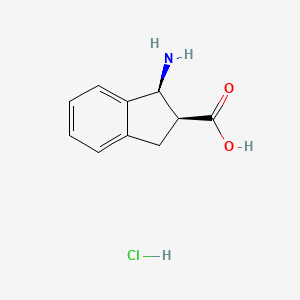
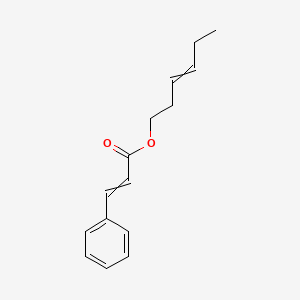
![benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
![N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728138.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728149.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728150.png)
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride](/img/structure/B11728152.png)
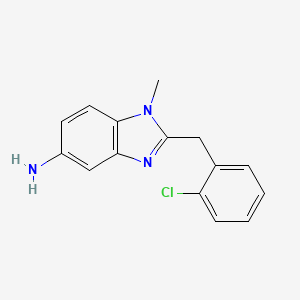
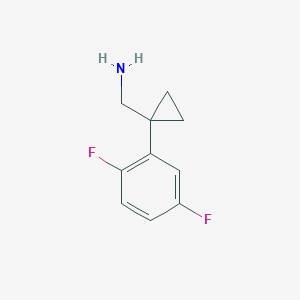
![2-Amino-6-chloro-5-methoxybenzo[d]thiazole](/img/structure/B11728162.png)
![{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine](/img/structure/B11728175.png)
